Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Description
Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate (CAS 667435-99-6) is a thiophene derivative with a substituted amino-cyanoacetyl group and ethyl/methyl substituents. Its structure includes:
- Thiophene core: Positions 4 and 5 are substituted with ethyl and methyl groups, respectively.
- Position 2: A cyanoacetyl amino group (–NH–CO–CH₂–CN), contributing electron-withdrawing properties.
- Position 3: An ethyl ester (–COOEt), influencing solubility and metabolic stability.
The compound is classified as a laboratory chemical for research and development . Its synthesis likely follows Gewald reaction protocols, a common method for 2-aminothiophene derivatives .
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-9-8(3)19-12(15-10(16)6-7-14)11(9)13(17)18-5-2/h4-6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVPWOZGVSJQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential use in drug development. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate exerts its effects involves its interaction with biological targets. The cyanoacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting their function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes by binding to their active sites.
Receptors: It may interact with receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiophene Core
Table 1: Key Structural Differences and Properties
Key Observations :
Chloroacetyl (CAS 1955531-45-9): Increases electrophilicity, making the compound more reactive toward nucleophiles, which may influence biological activity . Dimethylaminocarbonyl (CAS 545372-76-7): Introduces a polar group, improving aqueous solubility but possibly reducing membrane permeability .
Ester Group at Position 3 :
- Ethyl vs. Methyl : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting metabolic stability and bioavailability .
Substituents at Positions 4 and 5: Ethyl/Methyl (target): Moderate steric bulk, balancing lipophilicity and solubility. Phenyl substituents (e.g., in ’s 2-amino-4-methyl-5-phenyl analog): Increase aromatic interactions (π-π stacking) in drug-receptor binding but may reduce solubility .
Biological Activity
Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate, with the chemical formula and CAS number 667435-99-6, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anti-inflammatory, antimicrobial, and antitumor properties.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an ethyl group and a cyanoacetylamino moiety. Its molecular weight is approximately 242.32 g/mol. The structure can be represented as follows:
Synthesis
This compound can be synthesized through a multi-step process involving the reaction of malononitrile and various thiophenols in the presence of triethylamine as a catalyst. The yield of the synthesis can reach up to 99% under optimized conditions .
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In a comparative study, certain synthesized derivatives demonstrated greater anti-inflammatory activity than curcumin, a well-known natural anti-inflammatory agent. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like ciprofloxacin, indicating its potential as an antimicrobial agent .
| Bacterial Strain | MIC (μM) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 16.1 | Ciprofloxacin |
| Escherichia coli | 12.4 | Ciprofloxacin |
| Klebsiella pneumoniae | 16.5 | Ciprofloxacin |
3. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest mechanisms. Further research is needed to elucidate its exact mechanism of action and therapeutic potential .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, derivatives of ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene were administered to models exhibiting inflammatory responses. Results showed a marked reduction in inflammatory markers compared to untreated controls, supporting its application in inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
A study conducted on the antimicrobial properties involved treating cultures of E. coli and S. aureus with varying concentrations of the compound. The results demonstrated that at concentrations as low as 12 μM, significant bacterial growth inhibition was observed, highlighting its potential as an effective antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
